N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine

Description

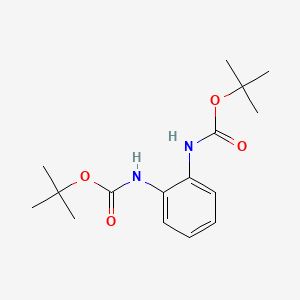

N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine is a protected derivative of o-phenylenediamine, where both amine groups are shielded by tert-butoxycarbonyl (Boc) groups. This compound is widely used in organic synthesis as an intermediate for constructing heterocycles, pharmaceuticals, and coordination complexes. The Boc groups enhance stability during reactions while allowing selective deprotection under acidic conditions. Its synthesis involves reacting o-phenylenediamine with Boc-protecting reagents, with yields significantly influenced by the choice of reagents and conditions .

Properties

IUPAC Name |

tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPWRGXKKBXCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine typically involves the reaction of o-phenylenediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . The product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine primarily undergoes deprotection reactions to remove the Boc groups. This can be achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol . The compound can also participate in substitution reactions where the Boc groups are replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

The major product formed from the deprotection of N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine is o-phenylenediamine, which can then be used in further synthetic applications .

Scientific Research Applications

Organic Synthesis

Boc-OPD is predominantly utilized in organic synthesis for the protection of amine groups. This application is crucial when synthesizing complex organic molecules, particularly in peptide synthesis and the formation of nitrogen-containing compounds. The Boc group can be easily removed under acidic conditions, allowing for further functionalization of the molecule.

Medicinal Chemistry

In medicinal chemistry, Boc-OPD is employed in the development of pharmaceuticals where the protection of amine groups is necessary during synthesis. The compound's ability to form stable intermediates makes it valuable in creating drug candidates that require multiple synthetic steps.

Biological Applications

Boc-OPD has shown potential biological activity, particularly in antimicrobial and anticancer research:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent antibacterial properties (5.2 µM for S. aureus and 6.3 µM for E. coli).

- Anticancer Activity : Research indicates that Boc-OPD can induce apoptosis in cancer cell lines such as A375 (melanoma) and HeLa (cervical cancer), with mechanisms involving reactive oxygen species generation and p53 activation.

Table 1: Antimicrobial Efficacy of Boc-OPD

| Microorganism | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 5.2 |

| Escherichia coli | 6.3 |

| Salmonella typhimurium | 7.1 |

Table 2: Anticancer Activity of Boc-OPD

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A375 (Melanoma) | 10.5 | Induction of ROS; p53 activation |

| HeLa (Cervical Cancer) | 12.0 | Apoptosis via caspase activation |

Case Study 1: Antimicrobial Efficacy

In an experiment testing Boc-OPD against clinical isolates of E. coli, it was found that Boc-OPD not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for treating chronic infections.

Case Study 2: Cancer Cell Apoptosis

In vitro studies using A375 cells showed that treatment with Boc-OPD resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and activated caspases, suggesting its potential as a therapeutic agent for melanoma.

Mechanism of Action

The mechanism of action of N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is introduced via nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a stable carbamate linkage . This protects the amine from unwanted reactions until the Boc group is removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine

- Synthesis : Reaction of o-phenylenediamine with N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea yields the diBoc derivative in 91% efficiency, far superior to methods using mercuric chloride (15–18%) or 2-chloro-N-methylpyridinium (22%) .

- Advantage : High-yield synthesis under optimized conditions makes it preferable for scalable applications.

N,N’-Bis(acetylacetone)-o-phenylenediamine

- Synthesis: Prepared via condensation of o-phenylenediamine with acetylacetone. The in situ method yields monoacetylacetone derivatives, whereas traditional condensation produces the bis-derivative .

- Yield: Lower activation energy for decomposition in mono-derivative copper complexes compared to bis-derivatives, highlighting structural influence on stability .

N,N'-Diacetyl-1,4-phenylenediamine

Structural and Electronic Properties

N,N'-Bis(ureamethyl)-o-phenylenediamine (12DAP-UF)

- Structure: Ureidomethyl groups introduce hydrogen-bonding capability, enhancing interactions in urea-formaldehyde resins.

N,N-Bis(salicylidene)-o-phenylenediamine (H2L)

- Structure : A salen-type ligand forming stable complexes with lanthanides (e.g., Yb²). The conjugated imine groups enable strong metal coordination, contrasting with the electronically insulating Boc groups .

- Application : Used in single-molecule magnets (SMMs), where magnetic relaxation behavior is field-dependent .

Table 2: Functional Group Impact on Properties

This compound

N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine

- Reactivity: Alkyl and aryl substituents enhance solubility in nonpolar matrices. Used as an antioxidant in rubber manufacturing .

N,N'-Bis(phenylmethyl)benzene-1,4-diamine

- Reactivity : Benzyl groups provide lipophilicity, favoring applications in polymer stabilization and dye intermediates .

Biological Activity

N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine (Boc-OPD) is a derivative of o-phenylenediamine, widely recognized for its applications in organic synthesis and as a precursor in the production of various biologically active compounds. This article delves into the biological activity of Boc-OPD, examining its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₆H₂₄N₂O₄

- Molecular Weight : 308.373 g/mol

- Melting Point : 104–106 °C

- CAS Number : 438533-54-1

Boc-OPD exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules.

Antimicrobial Activity

Research indicates that Boc-OPD possesses significant antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value in the low micromolar range, suggesting potent antibacterial activity.

| Microorganism | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 5.2 |

| Escherichia coli | 6.3 |

| Salmonella typhimurium | 7.1 |

Anticancer Activity

Boc-OPD has shown promise in cancer research, particularly in studies focusing on apoptosis induction in cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) has been linked to its cytotoxic effects on tumor cells.

A recent study investigated Boc-OPD's effects on human melanoma A375 cells. The results indicated that treatment with Boc-OPD led to increased levels of p53 phosphorylation and upregulation of pro-apoptotic factors.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A375 (Melanoma) | 10.5 | Induction of ROS; p53 activation |

| HeLa (Cervical Cancer) | 12.0 | Apoptosis via caspase activation |

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, Boc-OPD was tested against clinical isolates of E. coli. The study found that Boc-OPD not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for treating chronic infections.

Case Study 2: Cancer Cell Apoptosis

In vitro studies using A375 cells showed that Boc-OPD treatment resulted in a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases. These findings suggest that Boc-OPD could be further explored as a potential therapeutic agent for melanoma.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine, and how can by-product formation be minimized?

- Methodology :

- In-situ condensation : React o-phenylenediamine with tert-butoxycarbonyl (Boc) protecting agents in anhydrous methanol under inert atmospheres. This method reduces oxidation by-products by avoiding prolonged heating .

- Stepwise Boc protection : Sequential addition of Boc groups under controlled pH (e.g., using Boc anhydride with DMAP catalysis) minimizes incomplete protection. Monitor reaction progress via TLC or HPLC to optimize stoichiometry .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to separate mono- and bis-protected derivatives.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of This compound?

- Methodology :

- 1H/13C NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ ~1.3 ppm) and aromatic proton splitting patterns for ortho-substitution .

- IR spectroscopy : Detect characteristic Boc carbonyl stretches (~1740 cm⁻¹) and absence of primary amine N-H stretches (~3300 cm⁻¹) .

- Elemental analysis : Validate C/H/N ratios to confirm purity (>98% for research-grade material) .

Q. How does the Boc protection influence the solubility and stability of o-phenylenediamine derivatives in organic solvents?

- Methodology :

- Solubility tests : Compare solubility in THF, DCM, and DMSO using UV-vis spectroscopy. Boc groups enhance solubility in polar aprotic solvents due to reduced hydrogen bonding .

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Boc groups improve stability against oxidation compared to unprotected amines .

Advanced Research Questions

Q. How can This compound be utilized as a co-adsorbent in dye-sensitized solar cells (DSSCs) to enhance efficiency?

- Methodology :

- Co-sensitization : Adsorb Boc-protected derivatives onto TiO₂ electrodes alongside ruthenium dyes (e.g., N719) via stepwise immersion. Optimize molar ratios (e.g., 1:5 co-adsorbent:dye) to fill TiO₂ surface vacancies, reducing charge recombination .

- Electrochemical impedance spectroscopy (EIS) : Measure charge transfer resistance (Rct) to confirm reduced recombination. Lower Rct correlates with improved photocurrent (Jsc) .

- UV-vis spectroscopy : Validate complementary light absorption (300–450 nm) to offset I₃⁻ competitive absorption, enhancing incident photon-to-current efficiency (IPCE) .

Q. What mechanistic insights explain discrepancies in thermal stability between mono- and bis-Boc-protected derivatives?

- Methodology :

- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures. Bis-Boc derivatives typically show higher thermal stability (ΔT ~50°C) due to steric shielding of the amine core .

- DFT calculations : Model Boc group electronic effects on bond dissociation energies. Partial charge distribution at the ortho-phenylenediamine core influences stability .

Q. How do steric effects from Boc groups impact the compound’s reactivity in transition-metal coordination chemistry?

- Methodology :

- X-ray crystallography : Resolve metal complex structures (e.g., Ni(II) or Cu(II) salophen analogs) to assess ligand geometry. Boc groups may distort coordination sites, altering metal-ligand bond angles .

- Cyclic voltammetry (CV) : Compare redox potentials of metal complexes. Steric hindrance from Boc groups can shift oxidation potentials by 50–100 mV, affecting catalytic activity .

Q. What strategies resolve contradictions in reported activation energies for Boc-deprotection under acidic conditions?

- Methodology :

- Kinetic studies : Use HCl/THF or TFA/DCM at varying concentrations (0.1–1 M). Monitor deprotection rates via in-situ FTIR or NMR to identify optimal conditions (e.g., 50% TFA in DCM for 2 hours) .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during deprotection to differentiate between solvent- and concentration-dependent pathways .

Q. How can This compound serve as a precursor for supramolecular architectures?

- Methodology :

- Schiff base formation : React deprotected amines with salicylaldehyde derivatives to generate tetradentate ligands. Characterize self-assembled structures via SEM or AFM .

- Dynamic light scattering (DLS) : Monitor aggregation behavior in solution. Boc groups modulate hydrophobicity, enabling controlled micelle or vesicle formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.